4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-14(17-15-16-8-11-22-15)12-4-6-13(7-5-12)23(20,21)18-9-2-1-3-10-18/h4-8,11H,1-3,9-10H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLQKGWRUUERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-aminobenzamide with piperidine-1-sulfonyl chloride under basic conditions to form the intermediate 4-(piperidin-1-ylsulfonyl)benzamide. This intermediate is then reacted with thiazole-2-carboxylic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings.
Scientific Research Applications
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group and thiazol-2-yl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-1-ylsulfonyl)benzamide
- N-(thiazol-2-yl)benzamide
- 4-(morpholin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide
Uniqueness
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both the piperidin-1-ylsulfonyl group and the thiazol-2-yl group allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
Biological Activity
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and efficacy based on various research findings.
Synthesis and Structure
The compound can be synthesized through multi-step organic reactions, typically involving:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions using sulfur and nitrogen sources.
- Sulfonylation : The introduction of the piperidine ring occurs via a sulfonylation reaction.
- Amidation : The final step couples the thiazole derivative with the piperidine-sulfonamide intermediate.
The molecular structure includes a benzamide core, a piperidine group, and a thiazole moiety, which contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, related benzamide derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, including HepG2 cells. In vitro studies indicated that certain derivatives induce apoptosis through mechanisms involving the upregulation of cleaved caspase-3 and HIF-1α protein expression .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10b | HepG2 | 0.12 | Induces apoptosis via caspase activation |
| 10j | HepG2 | 0.13 | Induces apoptosis via caspase activation |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer progression. The presence of the sulfonamide group enhances its binding affinity to target proteins, potentially inhibiting their activity and leading to downstream effects such as apoptosis in cancer cells.
Case Studies
-
Inhibition of PARP1 Activity : A study on related compounds showed that they inhibited PARP1 catalytic activity effectively, which is crucial for DNA repair mechanisms in cancer cells. Compounds were tested at various concentrations, demonstrating dose-dependent inhibition .
- Results :
- Compound 5e showed an inhibition percentage of up to 82.1% at higher concentrations.
- This suggests potential use as a therapeutic agent in cancers reliant on PARP for survival.
- Results :
- Cell Viability Assays : Compounds from the same class were tested against human breast cancer cells, revealing significant loss of viability with IC50 values comparable to established drugs like Olaparib .
Q & A
Q. Q: What are the standard synthetic routes for 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide, and how are intermediates characterized?
A: The synthesis typically involves a multi-step process:
Piperidine Sulfonylation: React piperidine with sulfonyl chloride to form the sulfonylated piperidine intermediate. Reaction conditions (e.g., anhydrous solvents, temperature) are critical to avoid side products .
Benzamide Formation: Couple the sulfonylated intermediate with a thiazole-2-amine derivative via amide bond formation, often using coupling agents like EDCl/HOBt in DMF .
Purification: Column chromatography or recrystallization is employed, with purity confirmed by HPLC (>95%) and structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Q: How can researchers mitigate low yields during the amide coupling step?
A: Common challenges include steric hindrance from the thiazole ring and sulfonyl group. Strategies include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility .
- Catalytic Additives: Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
- Temperature Control: Conduct reactions under reflux (60–80°C) to improve kinetics without degrading sensitive functional groups .
Biological Activity Profiling
Q. Q: What methodologies are used to evaluate the antimicrobial activity of this compound?
A: Standard assays include:
- Disk Diffusion (Basic): Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with inhibition zones ≥15 mm indicating significant activity .
- Microdilution (Advanced): Determine minimum inhibitory concentrations (MICs) in 96-well plates, using resazurin as a viability dye. IC values <10 µM suggest therapeutic potential .
Q. Q: How can researchers identify molecular targets of this compound in cancer cells?
A: Advanced approaches include:
- Kinase Profiling: Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to screen for inhibition of PI3K/AKT or MAPK pathways .
- Cellular Thermal Shift Assay (CETSA): Validate target engagement by measuring protein stability shifts post-treatment .
- Molecular Docking: Model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina .
Handling Data Contradictions
Q. Q: How to resolve discrepancies in reported IC50_{50}50 values across studies?
A: Variability may arise from:
- Assay Conditions: Differences in serum concentration (e.g., 10% FBS vs. serum-free media) .
- Cell Line Heterogeneity: Use authenticated cell lines (e.g., ATCC) and standardize passage numbers .
- Statistical Analysis: Apply ANOVA with post-hoc tests to assess significance, and report 95% confidence intervals .
Structure-Activity Relationship (SAR) Studies
Q. Q: Which structural modifications enhance this compound’s anticancer potency?
A: Key findings from analogous compounds:
- Piperidine Substituents: 4-Methylpiperidine improves solubility and bioavailability compared to unsubstituted piperidine .
- Thiazole Modifications: Fluorination at the thiazole 4-position increases metabolic stability (e.g., 4-fluorobenzo[d]thiazol-2-yl derivatives) .
- Sulfonyl Group Replacement: Replacing sulfonyl with carbonyl reduces off-target effects but decreases kinase affinity .
Q. Q: Which advanced techniques quantify this compound in biological matrices?
A:
- LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. LOD: 0.1 ng/mL .
- Isotope Dilution: Employ deuterated internal standards (e.g., d-benzamide) to correct for matrix effects .
Stability and Degradation Pathways
Q. Q: What are the major degradation products under physiological conditions?
A: Accelerated stability studies (40°C/75% RH) reveal:
- Hydrolysis: Cleavage of the sulfonamide group at pH <3, forming piperidine and benzamide fragments .
- Oxidation: Thiazole ring oxidation generates sulfoxide derivatives, mitigated by antioxidants like BHT .
Comparative Analysis with Analogues
Q. Q: How does this compound compare to structurally similar sulfonamides?
A: Key comparisons:
- Naphthothiazole Derivatives: Higher lipophilicity but reduced aqueous solubility vs. thiazole-2-ylbenzamide .
- Benzimidazole Hybrids: Enhanced DNA intercalation but increased cytotoxicity in normal cells .
Computational Modeling for Optimization
Q. Q: Which in silico tools predict ADMET properties for this compound?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
